N-butyl-6-(2-ethylphenoxy)hexan-1-amine

Description

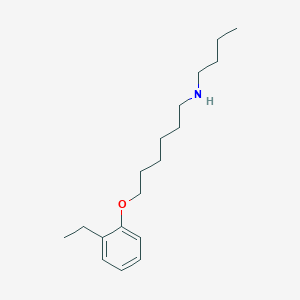

N-butyl-6-(2-ethylphenoxy)hexan-1-amine is a secondary amine featuring a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 2-ethylphenoxy moiety at the sixth carbon. Its molecular structure imparts unique physicochemical properties, including moderate lipophilicity due to the ethylphenoxy group and the flexible hexyl chain.

Properties

IUPAC Name |

N-butyl-6-(2-ethylphenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-14-19-15-10-6-7-11-16-20-18-13-9-8-12-17(18)4-2/h8-9,12-13,19H,3-7,10-11,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYWNBQLSZQWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-(2-ethylphenoxy)hexan-1-amine typically involves a multi-step process. One common method includes the following steps:

Preparation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

Formation of 2-ethylphenoxyhexane: The 2-ethylphenol is then reacted with 1-bromohexane in the presence of a strong base like sodium hydride to form 2-ethylphenoxyhexane.

Amination: The final step involves the reaction of 2-ethylphenoxyhexane with butylamine under reflux conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-butyl-6-(2-ethylphenoxy)hexan-1-amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: N-butyl-6-(2-ethylphenoxy)hexan-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used as a ligand in receptor binding studies or as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-butyl-6-(2-ethylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylphenoxy group may enhance its binding affinity to certain receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Phenoxy Substituents: The 2-ethyl group in the target compound balances hydrophobicity and electronic effects, whereas chloro (in 4-chlorophenoxy) increases polarity, and dimethyl groups (in 2,4-dimethylphenoxy) enhance steric effects. These differences influence solubility and intermolecular interactions .

- Pharmacological Activity : XOB’s complex substituents (bromo, methoxy, phenylbutoxy) demonstrate that electron-withdrawing groups and extended aromatic systems enhance receptor affinity, suggesting the target compound’s ethyl group may offer milder bioactivity .

Physicochemical Properties

- Lipophilicity: The 2-ethylphenoxy group in the target compound provides moderate hydrophobicity compared to the more polar 4-chlorophenoxy analog. N-benzyl derivatives exhibit higher logP values due to aromatic moieties .

- Thermodynamic Behavior : Hexan-1-amine derivatives with longer alkyl chains (e.g., butyl vs. propyl) show reduced hydrogen bonding capacity, as observed in thermophysical studies of amine-alcohol mixtures .

Hypothetical Pharmacological Potential

- Receptor Interactions: The ethylphenoxy group’s moderate electron-donating effect could weakly engage serotonin receptors, contrasting with XOB’s strong antagonism mediated by bromo and methoxy groups .

- Sodium Channel Modulation : Linear alkyl chains (e.g., hexan-1-amine) may disrupt sodium channel function less effectively than bulkier substituents like phenylbutoxy in XOB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.